molecular formula C12H21NO5 B1403482 Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate CAS No. 849935-83-7

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate

Cat. No.: B1403482
CAS No.: 849935-83-7
M. Wt: 259.3 g/mol
InChI Key: JHBUFXKTKCCCKA-RKDXNWHRSA-N
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Description

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is a chemical compound with the CAS number 849935-83-7. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate typically involves the protection of the hydroxyl group and the carboxylate group. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by esterification of the carboxylate group with ethanol .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar protection and esterification techniques. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate involves its interaction with various molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in further chemical reactions. The ester group can also be hydrolyzed to form the corresponding carboxylic acid, which can then interact with other molecules through hydrogen bonding or ionic interactions .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl trans-1-Boc-4-hydroxypyrrolidine-2-carboxylate
  • Ethyl trans-1-Boc-4-hydroxypyrrolidine-5-carboxylate

Uniqueness

Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate is unique due to its specific structural configuration, which allows for selective reactions at the 3-position of the pyrrolidine ring. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in pharmaceutical research .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-hydroxypyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-5-17-10(15)8-6-13(7-9(8)14)11(16)18-12(2,3)4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHBUFXKTKCCCKA-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate
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Ethyl trans-1-Boc-4-hydroxypyrrolidine-3-carboxylate
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